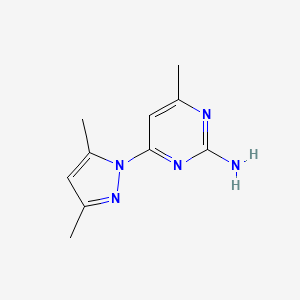
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C10H13N5 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis
The compound can be synthesized through various methods involving the reaction of substituted pyrazoles with pyrimidine derivatives. The synthetic routes often focus on optimizing yield and purity while maintaining the biological activity of the resulting compounds.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses moderate to strong antibacterial activity, particularly against E. coli, which is critical in addressing antibiotic resistance issues.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Study: Inhibition of Cytokine Production
A study conducted on human chondrocyte cell lines revealed that treatment with this compound led to a significant reduction in IL-6 production with an IC50 value of approximately 0.067 µM, indicating potent anti-inflammatory effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the pyrazole and pyrimidine rings plays a crucial role in enhancing its interaction with biological targets.
Key Observations:
- Dimethyl Substitution: The introduction of dimethyl groups at specific positions significantly enhances antimicrobial activity.
- Pyrimidine Ring Modifications: Variations in the substituents on the pyrimidine ring affect both the potency and spectrum of activity against different pathogens.
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with good bioavailability reported in animal models. Toxicological assessments indicate a low risk of hepatotoxicity, making it a candidate for further development.
科学研究应用
Medicinal Chemistry and Drug Development
The compound has been investigated for its potential as a therapeutic agent due to its structural features that allow for interaction with biological targets. Notably, it has been linked to the development of drugs targeting specific integrins, which are proteins that facilitate cell adhesion and play critical roles in various cellular processes.
Case Study: Integrin Targeting
A study reported the synthesis of a series of compounds related to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine, focusing on their affinity for integrins such as αvβ6. One specific analog demonstrated a high binding affinity (pKi = 11) and was selected for clinical investigation as a potential treatment for idiopathic pulmonary fibrosis . This highlights the compound's relevance in addressing fibrotic diseases through targeted therapy.
Antitumor Activity
Research has also explored the antitumor properties of this compound. Its derivatives have shown promise in inhibiting tumor growth by interfering with specific signaling pathways involved in cancer progression.
Case Study: Antitumor Mechanisms
In vitro studies indicated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of pathways associated with cell survival and proliferation, making it a candidate for further development as an anticancer agent .
Inhibitors of Enzymatic Activity
The compound has been evaluated as an inhibitor of various enzymes that are crucial in metabolic processes. Its ability to modulate enzyme activity positions it as a valuable tool in biochemical research.
Case Study: Enzyme Inhibition
Research demonstrated that specific derivatives could effectively inhibit enzymes involved in nucleotide metabolism, which is essential for DNA synthesis and repair. This inhibition can lead to therapeutic applications in conditions where rapid cell proliferation occurs, such as cancer or autoimmune diseases .
属性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-5-9(13-10(11)12-6)15-8(3)4-7(2)14-15/h4-5H,1-3H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMRLAHQBUJLIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353481 |
Source


|
| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91716-38-0 |
Source


|
| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













